![molecular formula C12H12N2O3 B2726262 Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate CAS No. 1225058-13-8](/img/structure/B2726262.png)
Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
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Overview
Scientific Research Applications
Synthesis and Antimicrobial Activities
Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. Some compounds in this category exhibit good to moderate activity against test microorganisms (Bektaş et al., 2007).
Pd-Catalyzed γ-C(sp(3))-H Bond Activation
These derivatives are used in Pd-catalyzed C(sp(3))-H bond activation, demonstrating their utility in selective and efficient arylation and alkylation of various α-aminobutanoic acid derivatives. This process leads to the formation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015).
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
Ruthenium-catalyzed synthesis involving these compounds has been developed to create protected versions of triazole amino acids. These are used for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold (Ferrini et al., 2015).
Copper-Catalyzed Intramolecular Cyclization
The compounds also play a role in copper-catalyzed intramolecular cyclization to synthesize 2-phenyl-4,5-substituted oxazoles. This process is significant for the introduction of various functional groups in the product oxazoles (Kumar et al., 2012).
Anticonvulsant Activity
Derivatives of these compounds have been synthesized and tested for anticonvulsant activity, revealing considerable activity in certain compounds with a lack of neurotoxicity. This makes them potential candidates for therapeutic applications (Unverferth et al., 1998).
Corrosion Inhibition
These compounds have been studied for their role in inhibiting corrosion in metal, especially in acidic environments. Their efficiency in corrosion inhibition makes them useful in material science and engineering (Hassan et al., 2007).
Synthesis of Isothiazoles
They have been utilized in the synthesis of isothiazoles, demonstrating their versatility in organic synthesis and the potential for producing a variety of chemical structures (Clarke et al., 1998).
Inhibitory Activity on Blood Platelet Aggregation
These compounds have shown inhibitory activity on blood platelet aggregation, comparable to that of aspirin in certain cases. This indicates their potential in the development of new therapeutic agents (Ozaki et al., 1983).
properties
IUPAC Name |
methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-5-8(6-4-7)11-14-9(10(13)17-11)12(15)16-2/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZUDIJPXCKYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate |
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